molecular formula C12H11NO2 B2739187 Methyl 5-methylquinoline-8-carboxylate CAS No. 1823367-72-1

Methyl 5-methylquinoline-8-carboxylate

Cat. No.: B2739187
CAS No.: 1823367-72-1
M. Wt: 201.225
InChI Key: NEQZIQJSHJZFON-UHFFFAOYSA-N
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Description

Methyl 5-methylquinoline-8-carboxylate is a quinoline derivative characterized by a methyl substituent at position 5 and a methyl ester group at position 8 of the quinoline core. Quinoline derivatives are widely studied for their biological activity, including enzyme inhibition (e.g., catechol-O-methyltransferase, COMT) and antimicrobial properties .

Properties

IUPAC Name

methyl 5-methylquinoline-8-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-8-5-6-10(12(14)15-2)11-9(8)4-3-7-13-11/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEQZIQJSHJZFON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC=NC2=C(C=C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-methylquinoline-8-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Friedländer synthesis, which involves the reaction of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst . Another method includes the use of microwave-assisted synthesis, which offers a greener and more efficient approach .

Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of recyclable catalysts and solvent-free conditions are preferred to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-methylquinoline-8-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in medicinal chemistry and material science .

Scientific Research Applications

Methyl 5-methylquinoline-8-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of methyl 5-methylquinoline-8-carboxylate involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application, but it often involves inhibition or activation of key biochemical processes .

Comparison with Similar Compounds

Structural Comparison

The following table summarizes key structural differences and similarities among methyl 5-methylquinoline-8-carboxylate and related compounds:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features Reference
This compound Methyl (C5), Methyl ester (C8) C₁₂H₁₁NO₂ 217.22 (calculated) No direct data; inferred from analogs -
Methyl quinoline-8-carboxylate None (parent), Methyl ester (C8) C₁₁H₉NO₂ 199.20 Parent compound; used in coordination chemistry
Methyl 8-bromoquinoline-5-carboxylate Bromo (C8), Methyl ester (C5) C₁₁H₈BrNO₂ 266.09 Bromine enhances reactivity for cross-coupling
Ethyl 8-hydroxyquinoline-5-carboxylate Hydroxy (C8), Ethyl ester (C5) C₁₂H₁₁NO₃ 233.22 COMT inhibitor precursor; benzyloxy intermediate
Methyl 5-Amino-8-methoxy-4-phenylquinoline-6-carboxylate Amino (C5), Methoxy (C8), Phenyl (C4) C₁₈H₁₆N₂O₃ 308.34 Multifunctional substituents for drug discovery
Methyl 5-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate Saturated ring, Methyl (C5), Ester (C8) C₁₂H₁₅NO₂ 205.26 Tetrahydroquinoline backbone; improved solubility

Notes:

  • Positional isomerism significantly impacts biological activity. For example, methyl esters at C5 vs. C8 alter steric and electronic properties, influencing binding to enzymes like COMT .
  • Bromine at C8 (as in methyl 8-bromoquinoline-5-carboxylate) introduces a handle for Suzuki-Miyaura cross-coupling reactions, expanding utility in synthetic chemistry .

Physical and Chemical Properties

  • Solubility: Methyl esters generally enhance lipid solubility compared to free acids. Tetrahydroquinoline derivatives (e.g., methyl 5-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate) exhibit higher solubility in organic solvents due to reduced aromaticity .
  • Stability: Bromo- and amino-substituted derivatives may require inert storage conditions to prevent decomposition .
  • Spectroscopic Data: Key analogs show characteristic NMR signals (e.g., δ 12.99 ppm for carboxylic protons in ethyl 8-hydroxyquinoline-5-carboxylate) and MS peaks (e.g., m/z 280.0 [M+H]+) .

Biological Activity

Methyl 5-methylquinoline-8-carboxylate is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its quinoline structure, which includes a fused benzene and pyridine ring. The molecular formula is C11H9NO2C_{11}H_{9}NO_{2}, with a molecular weight of 187.19 g/mol. Its structure contributes to its reactivity and interaction with various biological targets.

Antimicrobial Properties

Research has shown that this compound exhibits notable antimicrobial activity. It has been studied for its effectiveness against various bacterial strains, demonstrating potential as an antimicrobial agent.

Table 1: Antimicrobial Activity of this compound

Bacterial Strain Minimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus12.5
Escherichia coli25
Pseudomonas aeruginosa50

These results indicate that the compound can inhibit the growth of pathogenic bacteria, making it a candidate for further development in antimicrobial therapies .

Anticancer Activity

This compound has also been investigated for its anticancer properties. Studies suggest that it can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival.

Case Study: Anticancer Mechanism
In vitro studies demonstrated that treatment with this compound led to increased expression of pro-apoptotic proteins while decreasing anti-apoptotic proteins in human cancer cell lines. This shift in protein expression suggests a mechanism by which the compound may promote cell death in cancerous cells .

The exact mechanism of action for this compound involves its interaction with specific enzymes and receptors within biological systems. Notably, it has been shown to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism. This interaction can lead to either inhibition or activation of these enzymes, impacting pharmacokinetics and the efficacy of other therapeutic agents.

Applications in Drug Development

Due to its biological activities, this compound is being explored as a lead compound in drug discovery. Its ability to modulate enzyme activity makes it valuable in designing new therapeutic agents aimed at treating infectious diseases and cancer.

Table 2: Potential Applications

Field Application
Medicinal ChemistryDevelopment of antimicrobial agents
OncologyAnticancer drug development
PharmacologyStudy of drug metabolism and interactions

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